7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
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Description
7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Biological Activity
The compound 7-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2-(piperidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down as follows:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Thiazole ring : A five-membered ring containing both sulfur and nitrogen.
- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms.
- Piperidine group : A six-membered saturated ring containing one nitrogen atom.
This unique combination of heterocycles suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole and pyridazine exhibit significant antimicrobial properties. The compound in focus was evaluated for its in vitro efficacy against a range of pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These findings suggest that the compound possesses promising antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound's effect on cancer cell lines was assessed through various assays. Notably, it demonstrated selective cytotoxicity against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF-7 (breast cancer) | 15.3 |
A549 (lung cancer) | 12.8 |
Mechanistically, the compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, the compound exhibited neuroprotective effects in preclinical models of neurodegenerative diseases. It was found to reduce oxidative stress markers and enhance neuronal survival in vitro.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It appears to interact with signaling pathways related to apoptosis and cellular stress responses.
- Antioxidant Activity : The presence of furan and thiazole rings contributes to its ability to scavenge free radicals.
Case Studies
Several case studies have illustrated the compound's potential:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound against multidrug-resistant strains of bacteria, showing significant efficacy compared to standard antibiotics .
- Cancer Cell Line Study : In vivo studies using xenograft models demonstrated tumor regression upon treatment with the compound, highlighting its potential as a therapeutic agent in oncology .
- Neuroprotection in Animal Models : In rodent models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation .
Properties
IUPAC Name |
7-(furan-2-yl)-5-phenacyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c27-16(15-8-3-1-4-9-15)14-26-21(28)19-20(18(24-26)17-10-7-13-29-17)30-22(23-19)25-11-5-2-6-12-25/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJLEBGBXBEDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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